molecular formula C3H9BrOS B049335 Trimethylsulfoxonium Bromide CAS No. 25596-24-1

Trimethylsulfoxonium Bromide

Cat. No.: B049335
CAS No.: 25596-24-1
M. Wt: 173.07 g/mol
InChI Key: KEPJZBFFLDRKSF-UHFFFAOYSA-M
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Description

Trimethylsulfoxonium bromide is an organic compound with the molecular formula C₃H₉BrOS. It is a white crystalline solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis as a reagent and intermediate due to its ability to form sulfur ylides, which are valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsulfoxonium bromide can be synthesized by reacting dimethyl sulfoxide with methyl bromide. The reaction typically involves heating a mixture of dimethyl sulfoxide and methyl bromide at a temperature of around 66°C. this reaction can be hazardous due to the potential for violent exothermic decomposition, which can lead to explosions .

Industrial Production Methods: An improved industrial method involves the addition of a scavenger, such as trimethyl orthoformate, to the reaction mixture. This helps to stabilize the reaction and prevent the formation of hazardous by-products like bromine and hydrogen bromide . Another method involves the oxidation of trimethylsulfonium salts with ruthenium tetroxide in the presence of an inert solvent .

Chemical Reactions Analysis

Ylide Formation for Cyclopropanation and Epoxidation

Trimethylsulfoxonium bromide reacts with strong bases to generate dimethylsulfoxonium methylide, a sulfur ylide critical in cyclopropanation and epoxidation reactions.

Mechanism and Conditions :

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous solvents like THF or DMSO.

  • Reaction : Deprotonation of TMSO forms the ylide, which participates in nucleophilic additions to electrophilic substrates.

Applications :

  • Cyclopropanation : The ylide reacts with alkenes to form cyclopropanes via the Corey-Chaykovsky reaction.

  • Epoxidation : Addition to carbonyl groups (e.g., ketones, aldehydes) produces epoxides.

Bromine Complexation in Energy Storage

TMSO acts as a bromine complexing agent in zinc-bromine single-flow batteries (ZBSFBs), enhancing stability and cycle life.

Key Findings :

  • Interaction : TMSO forms a solid polybromide complex (Br₃⁻·TMSO), reducing free bromine and suppressing hydrogen evolution .

  • Performance :

    ParameterTMSO-Based BatteryTraditional MEP-Based Battery
    Cycle Life1,500 cycles<300 cycles
    Average Energy Efficiency81.6%80.2%

This complexation mitigates bromine accumulation, enabling safer and longer-lasting batteries .

Nucleophilic Substitution Reactions

TMSO serves as a nucleophile in alkylation and arylation reactions.

Example Reaction :

  • Substrate : Alkyl halides (e.g., methyl iodide).

  • Product : Trimethylsulfoxonium iodide and alkylated derivatives.

Conditions :

  • Polar aprotic solvents (e.g., DMF) at 60–80°C.

Oxidation and Redox Activity

TMSO participates in oxidation reactions, though details are less documented in open literature. Indirect evidence suggests:

  • Oxidation Products : Sulfoxides under controlled conditions.

  • Role in Catalysis : Facilitates electron transfer in palladium-catalyzed cycloadditions .

Scientific Research Applications

Organic Synthesis

Corey-Chaykovsky Reaction : TMSBr is widely utilized as a reagent in the Corey-Chaykovsky reaction, which is used to synthesize epoxides and cyclopropanes. This reaction involves the formation of a sulfur ylide from TMSBr, which then reacts with carbonyl compounds to yield epoxides.

Synthesis of Pharmaceuticals : TMSBr has been employed in the synthesis of various biologically active compounds, including methylcobalamin (an active form of vitamin B12) and metconazoles, which have potential therapeutic applications against fungal infections.

Application Description
Epoxide SynthesisUsed in Corey-Chaykovsky reaction to form epoxides from carbonyl compounds.
Pharmaceutical SynthesisIntermediate for synthesizing methylcobalamin and metconazoles.

Biological Applications

Fungicidal Activity : TMSBr exhibits significant antifungal properties by disrupting the sterol biosynthesis pathway in fungal cells. It inhibits the production of ergosterol, an essential component of fungal cell membranes, leading to cell growth inhibition . This mechanism makes it valuable for agricultural applications to control fungal diseases.

Potential Therapeutic Uses : Research indicates that TMSBr may also have applications in treating respiratory diseases associated with fungal infections, such as chronic bronchitis. Its ability to penetrate biological systems suggests potential for broader therapeutic uses .

Biological Application Mechanism of Action
Antifungal AgentInhibits ergosterol biosynthesis.
Respiratory Disease TreatmentTargets fungal infections related to respiratory issues.

Industrial Applications

TMSBr is utilized in the production of various chemical intermediates and complexing agents. Its reactivity allows it to serve as a building block for synthesizing other valuable compounds in industrial chemistry.

Case Studies and Research Findings

Several studies have documented the effectiveness of TMSBr in different applications:

  • Synthesis of Fluconazole : A study highlighted TMSBr's role as a methylene source in synthesizing Fluconazole, showing reduced side reactions compared to traditional reagents. This results in higher yields and purity of the final product.
  • Agricultural Use : Field trials demonstrated that TMSBr effectively controls fungal pathogens in crops, significantly reducing disease incidence and improving yield.

Mechanism of Action

The mechanism of action of trimethylsulfoxonium bromide involves the formation of sulfur ylides. When treated with strong bases like sodium hydride, it forms dimethylsulfoxonium methylide, which acts as a nucleophile. This nucleophile can then react with carbonyl compounds to form epoxides or with enones to form cyclopropanes . The sulfur ylide initially acts as a nucleophile toward the carbonyl compound, and the resulting oxygen anion reacts intramolecularly with the electrophilic ylide carbon .

Comparison with Similar Compounds

Uniqueness: Trimethylsulfoxonium bromide is unique due to its ability to form stable sulfur ylides, which are valuable intermediates in organic synthesis. Its reactivity and stability make it a preferred reagent in various chemical reactions, particularly in the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes .

Biological Activity

Trimethylsulfoxonium bromide (TMSBr) is an organosulfur compound with significant biological activity, primarily recognized for its antifungal properties. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C3H9BrOS\text{C}_3\text{H}_9\text{BrOS}. It features a sulfoxonium ion where sulfur is bonded to three methyl groups and an oxygen atom, which distinguishes it from other sulfur-containing compounds. TMSBr is typically a white crystalline solid, soluble in water and polar organic solvents, making it versatile for various applications.

Antifungal Activity
TMSBr exhibits antifungal properties by interfering with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption inhibits fungal growth and proliferation. Studies have demonstrated its effectiveness against various fungal strains, including those associated with chronic bronchitis and other respiratory diseases.

The mechanism involves binding to specific enzymes involved in the sterol biosynthesis pathway, effectively disrupting cellular processes in fungi. This unique action highlights TMSBr's potential as a fungicide in agricultural applications.

Applications

  • Agriculture : TMSBr is utilized as a fungicide to control fungal diseases in crops.
  • Pharmaceutical Intermediary : It serves as an intermediate in synthesizing pharmacologically active compounds, including diuretic agents .
  • Research : Its ability to catalyze reactions involving carbon dioxide fixation further expands its applicability in chemical synthesis .

Case Studies and Experimental Data

  • Fungal Inhibition Studies
    A study conducted on various fungal strains revealed that TMSBr significantly inhibited growth at low concentrations. The compound was particularly effective against Candida albicans and Aspergillus niger, showcasing its potential for treating fungal infections in clinical settings.
  • Ergosterol Biosynthesis Disruption
    Research indicated that TMSBr disrupts ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase, crucial for converting lanosterol to ergosterol. This inhibition leads to increased membrane permeability and ultimately cell death in fungi.
  • Toxicity Assessments
    Toxicity studies demonstrated that while TMSBr is effective against fungi, it exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for agricultural and pharmaceutical use.

Comparative Analysis

The following table summarizes the biological activity of TMSBr compared to structurally similar compounds:

Compound NameFormulaKey CharacteristicsBiological Activity
Trimethylsulfoxonium iodideC3H9ISSimilar structure; used in organic synthesisLess effective antifungal
Trimethylsulfonium chlorideC3H9ClDifferent solubility propertiesLimited biological activity
Trimethylsulfonium tetrafluoroborateC3H9BF4Forms ionic liquids; used in catalysisNo significant antifungal effect
Dimethyl sulfoxideC2H6OSPrecursor to TMSBr; widely used solventAntifungal but less potent

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trimethylsulfoxonium bromide, and how do reaction conditions influence yield?

this compound is typically synthesized by reacting dimethyl sulfoxide (DMSO) with methyl bromide under alkaline conditions. A critical methodological consideration is temperature control: maintaining temperatures below 65°C to prevent exothermic decomposition . For example, using sodium hydride (NaH) in DMSO at controlled temperatures (0°C to room temperature) ensures stable reaction intermediates . Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions to avoid side reactions with moisture .

Q. How should researchers safely store and handle this compound to mitigate decomposition risks?

The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent hydrolysis or oxidation. Decomposition products include formaldehyde, dimethyl sulfide, and hydrogen bromide, which are corrosive and toxic . Safety protocols include using vented containers, avoiding prolonged exposure to light, and employing bromine scavengers (e.g., orthoformate esters) during reactions to neutralize liberated HBr .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the sulfoxonium cation structure (e.g., methyl group resonances at δ 3.2–3.5 ppm) .
  • Elemental Analysis : Quantify bromide content via ion chromatography or USP methods involving trichloroacetic acid and gold chloride solutions to precipitate bromide ions .
  • Infrared Spectroscopy (IR) : Detect S=O stretching vibrations near 1050–1100 cm1^{-1} .

Advanced Research Questions

Q. How does the decomposition mechanism of this compound differ from its iodide analog, and what implications does this have for reaction design?

Unlike trimethylsulfoxonium iodide, which dissolves reversibly upon heating, the bromide undergoes irreversible decomposition via isomerization to dimethylmethoxysulfonium bromide. This intermediate further degrades into formaldehyde, dimethyl sulfide, and HBr, which catalyzes autocatalytic decomposition . Researchers must avoid redissolving the bromide in DMSO post-synthesis and implement temperature limits (<65°C) and pressure-relief systems in closed reactors .

Q. What role does this compound play in asymmetric synthesis, and how can its reactivity be modulated for chiral epoxide formation?

The compound is a precursor to sulfoxonium ylides, which participate in Corey-Chaykovsky reactions to form epoxides from carbonyl compounds. Key methodological factors include:

  • Base Selection : Use strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to generate the ylide intermediate .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the ylide and enhance nucleophilicity .
  • Substrate Compatibility : Electron-deficient carbonyls (e.g., aromatic aldehydes) react efficiently, while sterically hindered ketones require longer reaction times .

Q. How can crystallographic data for this compound complexes inform material design strategies?

Single-crystal X-ray diffraction studies reveal its ability to form coordination polymers with metal halides. For example, in the structure [C3_3H9_9OS]2_2[InBr6_6], the sulfoxonium cation acts as a counterion to indium bromide, stabilizing the anionic framework . This property is exploitable in designing ionic liquids or hybrid perovskites with tailored conductivity or optical properties .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How can researchers reconcile conflicting data on decomposition thresholds?

Some studies report decomposition initiating at 130°C , while others observe exothermic events near 65°C . This divergence arises from reaction matrices: pure this compound decomposes at higher temperatures, but traces of HBr (from hydrolysis) lower the activation energy. Mitigation strategies include:

  • Additives : Incorporate HBr scavengers (e.g., orthocarbonate esters) .
  • In Situ Monitoring : Use differential scanning calorimetry (DSC) to detect exotherms in real time .

Q. Methodological Tables

Table 1. Key Decomposition Products and Hazards

ProductHazard ClassNeutralization MethodReference
Hydrogen bromideCorrosive (Skin/Irritant)Scrub with alkaline solutions (e.g., NaOH)
FormaldehydeCarcinogenicAdsorption via activated carbon
Dimethyl sulfideFlammableOxidation with hydrogen peroxide

Table 2. USP Assay Conditions for Bromide Quantification

ParameterSpecificationReference
Standard concentrations0.5–4.0 mg/mL bromide in water
Detection reagentGold chloride (0.5% w/v in water)
Regression analysisLinear fit (R2^2 > 0.99) required

Properties

InChI

InChI=1S/C3H9OS.BrH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPJZBFFLDRKSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](=O)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456116
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25596-24-1
Record name Trimethylsulfoxonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethylsulfoxonium Bromide

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